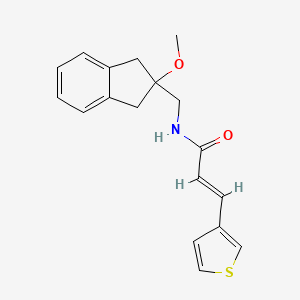

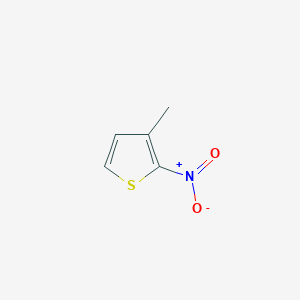

![molecular formula C7H8N4O3 B2635880 5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1408327-48-9](/img/structure/B2635880.png)

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” is a chemical with the molecular formula C7H8N4O3 . It is also known by other synonyms such as “5-METHYL-2-NITRO-6,7-DIHYDROPYRAZOLO [1,5-A]PYRAZIN-4 (5H)-ONE” and "1408327-48-9" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C7H8N4O3/c1-9-2-3-10-5(7(9)12)4-6(8-10)11(13)14/h4H,2-3H2,1H3" . The Canonical SMILES representation is "CN1CCN2C(=CC(=N2)N+[O-])C1=O" . These codes provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.16 g/mol . It has a topological polar surface area of 84 Ų . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 .

Scientific Research Applications

1. Inhibitor of Hepatitis B Virus (HBV) This compound has been found to be an effective inhibitor of the Hepatitis B Virus (HBV). It works as a core protein allosteric modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants .

Necroptosis Inhibitor

The compound has been reported as a potent necroptosis inhibitor. Necroptosis is a type of programmed cell death and the inhibition of necroptosis has emerged as a promising strategy to effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Flavoring Agent

The compound is also used as a flavoring agent. It has a unique aroma of baking and peanuts, with a slight fragrance. Its characteristic aroma is distinct and has good thermal stability .

Synthesis of Other Compounds

The compound can be used as a starting material in the synthesis of other compounds. It can be used in reactions to create new compounds with potential applications in various fields .

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies to determine its oral exposure. This helps in understanding how the compound is absorbed, distributed, metabolized, and excreted in the body .

Drug Development

The compound has shown promise in drug development, particularly as a lead compound for future necroptosis inhibitor development .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-9-2-3-10-5(7(9)12)4-6(8-10)11(13)14/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMRDSZKWYVAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(=CC(=N2)[N+](=O)[O-])C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

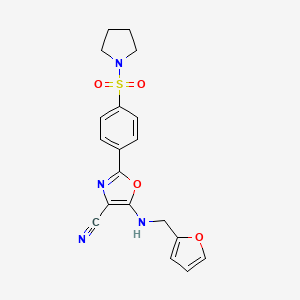

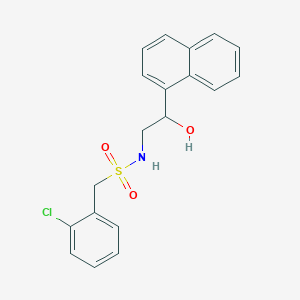

![5-allyl-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2635805.png)

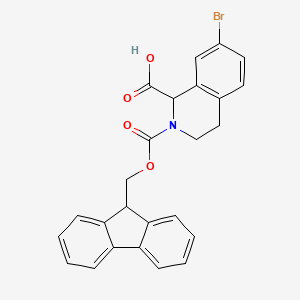

![8-(3-((2-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635810.png)

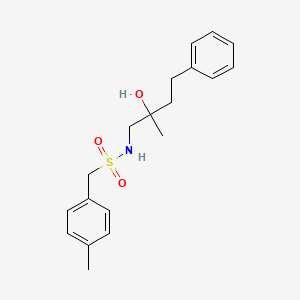

![(Z)-2-Cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2635812.png)

![(E)-4-methyl-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2635813.png)

![1-ethyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2635814.png)

![N-(4-hydroxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2635816.png)

![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2635817.png)

![4-(N,N-dimethylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2635818.png)